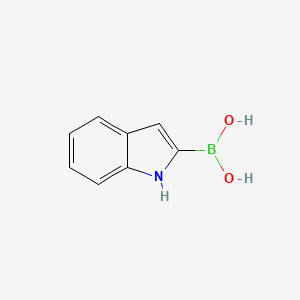

1H-Indol-2-ylboronic acid

Vue d'ensemble

Description

1H-Indol-2-ylboronic acid is a useful research compound. Its molecular formula is C8H8BNO2 and its molecular weight is 160.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1H-Indol-2-ylboronic acid is a boronic acid derivative of indole, characterized by its unique structural features that include a boron atom attached to the indole ring. The compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BNO₂, and it features an indole ring with a boronic acid group at the 2-position. The presence of the boron atom is crucial for its reactivity in various chemical transformations, especially in cross-coupling reactions commonly used in medicinal chemistry.

Structural Formula

This compound and its derivatives have been studied for their interactions with various biological targets. The boronic acid moiety allows for reversible interactions with diols and other nucleophiles, which can play a significant role in drug design and development.

Key Biological Activities

- Anticancer Activity : Indole derivatives are known to exhibit anticancer properties. For instance, studies indicate that modifications in the indole structure can enhance cytotoxicity against cancer cell lines.

- Antimicrobial Effects : Research has shown that certain indole derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism, such as cystathionine γ-lyase (CSE), which is implicated in antibiotic resistance mechanisms.

Case Studies

- Inhibition of Cystathionine γ-Lyase : A study highlighted the synthesis of selective indole-based inhibitors targeting bacterial CSE, demonstrating that derivatives related to indole can significantly enhance antibiotic efficacy against resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Potential : A series of experiments assessed the cytotoxic effects of various indole derivatives on cancer cell lines. The results indicated that compounds with specific substitutions on the indole ring exhibited enhanced apoptotic effects compared to their unsubstituted counterparts .

Comparative Table of Indole Derivatives

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Anticancer, Antimicrobial | Boron enhances reactivity |

| (6-bromo-1H-indol-2-yl)boronic acid | Increased cytotoxicity | Bromine substitution increases activity |

| (7-chloro-1H-indol-2-yl)boronic acid | Variable activity profile | Chlorine substitution alters activity |

Synthesis Methods

The synthesis of this compound typically involves methods such as:

- Lithiation followed by Boronation : This method utilizes n-BuLi to lithiate the indole ring, followed by treatment with triisopropyl borate to introduce the boronic acid group.

- Cross-Coupling Reactions : The compound can also be synthesized through Suzuki-Miyaura coupling reactions, which are pivotal in creating complex organic molecules .

Applications in Drug Development

This compound serves as a valuable scaffold in medicinal chemistry for developing new therapeutic agents. Its ability to interact with biological molecules makes it a candidate for:

- Antibiotics : Enhancing the effectiveness of existing antibiotics against resistant pathogens.

- Anticancer Therapies : Developing targeted therapies that exploit specific pathways involved in cancer cell proliferation.

Applications De Recherche Scientifique

Pharmaceutical Development

1H-Indol-2-ylboronic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its role in developing targeted cancer therapies has been extensively studied. For instance, it has been utilized to create selective inhibitors for matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis .

Organic Synthesis

This compound is widely used in organic synthesis as a reagent for cross-coupling reactions. It facilitates the formation of complex molecules, enabling the construction of biaryls and other functionalized compounds . The Suzuki-Miyaura coupling reaction is particularly significant, allowing for the efficient synthesis of carbon-carbon bonds .

Bioconjugation

In bioconjugation processes, this compound enables the attachment of biomolecules to surfaces or other molecules, enhancing drug delivery systems. This property is vital for developing targeted therapies that require precise localization within biological systems .

Material Science

The compound finds applications in material science, particularly in creating advanced polymers with specific properties for electronics and coatings. Its ability to participate in polymerization reactions makes it valuable for developing materials with tailored functionalities .

Analytical Chemistry

In analytical chemistry, this compound is employed for detecting and quantifying other substances, thus improving the accuracy of chemical analyses across various industries .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For example, it showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) with an IC50 value indicating effective proliferation inhibition .

Enzyme Inhibition Studies

The compound has been evaluated for its enzyme inhibition capabilities:

| Enzyme | IC50 Value (µg/mL) | Inhibition Level |

|---|---|---|

| Acetylcholinesterase | 115.63 | Moderate |

| Butyrylcholinesterase | 3.12 | High |

| Antiurease | 1.10 | High |

| Antithyrosinase | 11.52 | Moderate |

These findings suggest potential therapeutic applications in treating conditions related to enzyme dysregulation .

Propriétés

IUPAC Name |

1H-indol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USASUEYARBQNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626550 | |

| Record name | 1H-Indol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220396-46-3 | |

| Record name | 1H-Indol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.